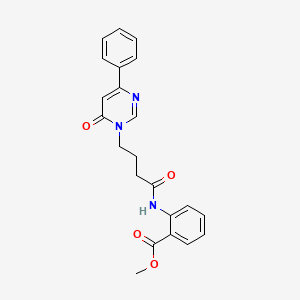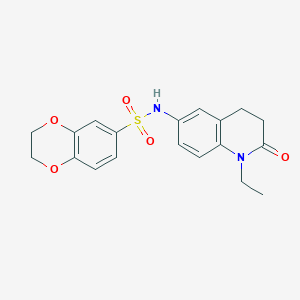![molecular formula C19H27N3O6S2 B2432091 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-55-4](/img/structure/B2432091.png)
1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound. It's notable for its multi-functional groups, including sulfonyl and pyrazolyl structures. This compound's diverse chemical nature makes it valuable for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis involves multiple steps, typically starting with the preparation of the key intermediates:
2,5-dimethoxybenzenesulfonyl chloride: This can be prepared via sulfonation of 2,5-dimethoxybenzene followed by chlorination.
3,5-dimethyl-1H-pyrazole: Synthesized via a condensation reaction of hydrazine and an appropriate diketone (like acetylacetone).
The final step involves coupling these intermediates using appropriate bases, solvents, and temperatures to yield the target compound.
Industrial Production Methods: : For large-scale production, continuous flow techniques might be employed to enhance yield and purity, involving automated systems for mixing, reacting, and purifying under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound may undergo oxidative cleavage at the sulfonyl groups.
Reduction: Potential for reduction reactions at the pyrazolyl ring.
Substitution: The sulfonyl groups can be replaced under certain conditions to form new derivatives.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typical reactions might involve standard organic solvents such as dichloromethane, methanol, and specific temperatures ranging from -10°C to 80°C.
Major Products Formed: : Reactions involving this compound might produce various sulfonyl and pyrazolyl derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized in the development of new materials, catalysts, and complex organic syntheses. Biology Medicine : Investigated for its potential pharmacological properties, possibly as a scaffold for drug development. Industry : Employed in the synthesis of dyes, pigments, and specialty chemicals due to its reactive sulfonyl groups.
Wirkmechanismus
Effects: : The compound exerts effects through its multi-functional groups, interacting with biological molecules via sulfonylation or binding with proteins and enzymes. Molecular Targets and Pathways : Specific interactions might involve inhibition of enzyme activity or modulation of signaling pathways by forming stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects: : The combination of sulfonyl and pyrazolyl groups provides unique reactivity and stability compared to other organic compounds. This structural diversity affords it a unique profile in various applications.
Similar Compounds:1-(2,5-dimethoxybenzenesulfonyl)-3-methylpiperidine: Lacks the pyrazolyl group.
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar but without the piperidine moiety.
4-(2,5-dimethoxyphenyl)-3-methyl-1H-pyrazole: Similar but lacks the sulfonyl groups.
This compound stands out due to its tailored reactivity and potential versatility in research and industry.
Eigenschaften
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-13-7-6-10-21(12-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-11-16(27-4)8-9-17(18)28-5/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYINBBRKDPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2432011.png)



![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)
carboxami de](/img/structure/B2432025.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2432031.png)
